Cas no 820967-79-1 (2,6-Piperidinedimethanol, 1-(phenylmethyl)-2-(2-propenyl)-, (2R,6R)-)
820967-79-1 structure
Product Name:2,6-Piperidinedimethanol, 1-(phenylmethyl)-2-(2-propenyl)-, (2R,6R)-
CAS-nummer:820967-79-1
MF:C17H25NO2
MW:275.38590502739
CID:699234
PubChem ID:71420204
Update Time:2025-04-19
2,6-Piperidinedimethanol, 1-(phenylmethyl)-2-(2-propenyl)-, (2R,6R)- Chemische en fysische eigenschappen
Naam en identificatie
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- 2,6-Piperidinedimethanol, 1-(phenylmethyl)-2-(2-propenyl)-, (2R,6R)-
- [(2R,6R)-1-benzyl-6-(hydroxymethyl)-6-prop-2-enylpiperidin-2-yl]methanol
- 820967-79-1
- DTXSID80839411
- [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol
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- Inchi: 1S/C17H25NO2/c1-2-10-17(14-20)11-6-9-16(13-19)18(17)12-15-7-4-3-5-8-15/h2-5,7-8,16,19-20H,1,6,9-14H2/t16-,17+/m1/s1
- InChI-sleutel: MGGAMGWHAKFOGK-SJORKVTESA-N
- LACHT: OC[C@]1(CC=C)CCC[C@H](CO)N1CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 275.188529040g/mol
- Monoisotopische massa: 275.188529040g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 6
- Complexiteit: 301
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 43.7Ų
2,6-Piperidinedimethanol, 1-(phenylmethyl)-2-(2-propenyl)-, (2R,6R)- Gerelateerde literatuur
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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